molecular formula C11H8N2O2S B12256327 4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol

4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol

Cat. No.: B12256327
M. Wt: 232.26 g/mol
InChI Key: NPHCOJHYHKQFHI-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine core substituted with a benzodioxol group at the 4-position and a thiol (-SH) group at the 2-position. This article focuses on comparing its structural, physicochemical, and functional properties with related compounds reported in the literature.

Properties

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C11H8N2O2S/c16-11-12-4-3-8(13-11)7-1-2-9-10(5-7)15-6-14-9/h1-5H,6H2,(H,12,13,16)

InChI Key

NPHCOJHYHKQFHI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC(=S)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol typically involves the condensation of 2-chloropyrimidine with 1,3-benzodioxole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like xylene at elevated temperatures (around 130°C) for several hours . The product is then purified through crystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for 4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

    Coupling Reactions: The benzodioxole moiety can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and phosphine ligands.

Major Products Formed

    Oxidation: Formation of disulfides.

    Substitution: Formation of substituted pyrimidines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol involves its interaction with biological targets through the thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The benzodioxole moiety may also interact with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural Features

The benzodioxol-pyrimidine scaffold is a common structural motif in several bioactive molecules. Below is a comparative analysis of key structural elements:

Compound Name Molecular Formula Key Functional Groups Structural Distinctions
4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol (Target) Not explicitly provided Pyrimidine, benzodioxol, thiol (-SH) Central pyrimidine with sulfur at position 2 and benzodioxol at position 4.
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6) C₂₃H₂₀N₆O₃S Thieno-pyrimidine, piperazine-carboxamide, benzodioxol Thieno-pyrimidine fused ring and a piperazine linker enhance kinase inhibition potential.
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C₂₃H₂₀N₄O₄S₂ Pyrido-pyrimidinone, thiazolidinone, benzodioxol Complex polycyclic system with a thiazolidinone moiety, influencing mitochondrial targeting.
4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine C₁₅H₁₂N₄O₂S Pyrimidin-2-amine, thiophene, benzodioxol Thiophene substituent at position 6 may enhance π-stacking interactions in binding.

Key Observations :

  • Fused heterocycles (e.g., thieno-pyrimidine in Compound 6) improve binding affinity to kinase domains .
  • Thiazolidinone-containing analogs () exhibit enhanced mitochondrial targeting due to lipophilic moieties .

Key Observations :

  • The target compound’s thiol group may confer unique reactivity compared to methylthio or carboxamide analogs, influencing enzyme inhibition or antioxidant effects.

Physicochemical Properties

Compound Molecular Weight Solubility Purity Reference
4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol
Compound 6 460.51 g/mol Likely DMSO-soluble >95%
4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine 297.33 g/mol Soluble in DMSO 95%
5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol 248.3 g/mol Soluble in DMSO, methanol

Key Observations :

  • Higher molecular weight analogs (e.g., Compound 6) may face challenges in bioavailability, necessitating formulation optimization.
  • Thiol-containing compounds (like the target) are prone to oxidation, requiring stabilization in drug formulations.

Biological Activity

4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing available literature on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring substituted with a benzodioxole moiety and a thiol group. This unique structure may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(2H-1,3-Benzodioxol-5-YL)pyrimidine-2-thiol. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested: A375 (melanoma), A549 (lung cancer), and C32 (human melanoma).
  • Mechanism of Action: The compound was shown to induce apoptosis in cancer cells, with a notable increase in early apoptotic cells observed at concentrations as low as 100 µM, particularly in A375 cells .

Table 1: Anticancer Activity Data

Cell LineConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)
A3751004020
A3753007030
A5491002515
C32100105

Molecular docking studies suggest that the compound interacts favorably with key targets involved in cancer progression. Specifically, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammation and tumor growth:

  • COX Inhibition: Compound exhibited significant inhibition rates of COX-1 (59.52%) and COX-2 (50.59%) compared to control treatments like cisplatin .

Table 2: COX Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
ControlNTNT
Compound59.5250.59
Cisplatin24.4143.07

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Research indicates that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

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